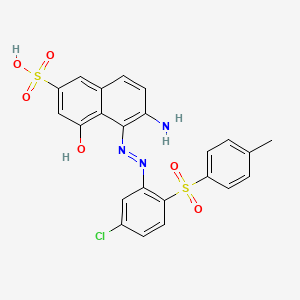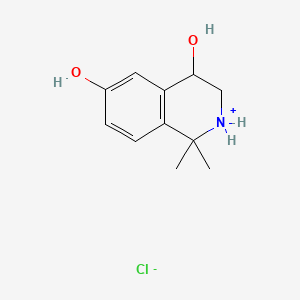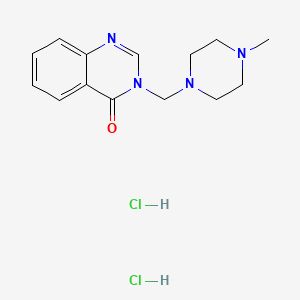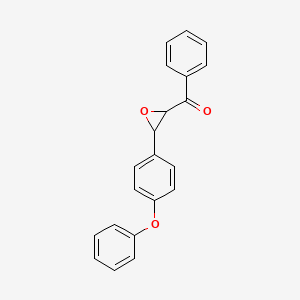
Glucopyranoside,2-aminophenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glucopyranoside,2-aminophenyl typically involves the reaction of glucopyranoside with an aminophenyl derivative. One common method involves the use of 1,4-phenylenediboronic acid (PDBA) to induce the aggregation of 4-aminophenyl-α-D-glucopyranoside-functionalized gold nanoparticles . This method is advantageous due to its specificity and efficiency.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis. For instance, the use of β-glucosidase in organic solvents and ionic liquids has been shown to be effective in producing long-chain alkyl glucosides . This method leverages the regio- and stereo-selectivity of enzyme-catalyzed reactions under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Glucopyranoside,2-aminophenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aminophenyl group to an amine.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Glucopyranoside,2-aminophenyl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Glucopyranoside,2-aminophenyl involves its interaction with specific enzymes and receptors. For instance, as a substrate for α-glucosidase, it undergoes hydrolysis to release glucose and an aminophenyl derivative . This interaction is crucial for its use in enzymatic assays and biosensors.
Comparaison Avec Des Composés Similaires
Octyl β-D-glucopyranoside: Used as a non-ionic surfactant with applications in membrane protein studies.
Decyl β-D-glucopyranoside: Another non-ionic surfactant with similar applications.
4-Nitrophenyl β-D-glucopyranoside: Used in enzymatic assays to study β-glucosidase activity.
Uniqueness: Glucopyranoside,2-aminophenyl is unique due to its aminophenyl group, which allows for specific interactions with enzymes and receptors, making it highly valuable in biochemical assays and biosensor development .
Propriétés
Numéro CAS |
7265-01-2 |
|---|---|
Formule moléculaire |
C12H17NO6 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
2-(2-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO6/c13-6-3-1-2-4-7(6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2 |
Clé InChI |
WDFZMOBYISXVSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)




![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)

![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
